1-(3-Fluorophenyl)cyclopropanecarbonitrile

Description

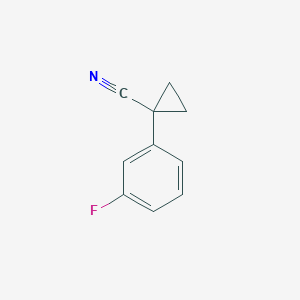

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFLWDDLGSEGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601776 | |

| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-55-7 | |

| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(3-Fluorophenyl)cyclopropanecarbonitrile is a key scaffold that embodies two powerful strategies in drug design: the incorporation of a cyclopropyl ring and the selective fluorination of an aromatic moiety. The cyclopropyl group, a small, strained ring, is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its rigid conformation can pre-organize a ligand for optimal binding to a biological target, often leading to enhanced potency and selectivity.[1][2][3] Furthermore, its unique electronic properties and the strength of its C-H bonds can significantly improve metabolic stability, a critical parameter in drug development.[2]

The addition of a fluorine atom at the meta-position of the phenyl ring is a calculated modification. Fluorine's high electronegativity can profoundly alter the local electronic environment, influencing pKa, hydrogen bonding capability, and dipole moment.[4][5] This can lead to improved target affinity and modulation of pharmacokinetic properties such as membrane permeability and metabolic fate. This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals, covering its core properties, a representative synthesis, spectroscopic signature, applications, and safety protocols.

Part 1: Core Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the foundation of its application. This compound is a substituted aromatic nitrile whose value lies in its specific combination of structural motifs.

Chemical Structure

The molecule consists of a cyclopropane ring substituted with both a nitrile group and a 3-fluorophenyl group at the same carbon atom.

Caption: Chemical structure of this compound.

Property Data Summary

The following table summarizes the key identifying and physical properties of the molecule.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | [6] |

| CAS Number | 124276-55-7 | [7] |

| Molecular Formula | C₁₀H₈FN | [6][7] |

| Molecular Weight | 161.18 g/mol | [6][7] |

| Appearance | Inferred to be a solid or high-boiling liquid at room temperature. | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | [6] |

| Purity | Commercially available, typically ≥95%. | [6] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 1-arylcyclopropanecarbonitriles is well-established. A common and reliable method involves the α-alkylation of a substituted phenylacetonitrile with a 1,2-dihaloethane, using a strong base to facilitate the intramolecular cyclization.

Representative Synthetic Protocol

This protocol describes a robust, two-step reaction sequence starting from commercially available materials. The choice of a strong base like sodium amide or sodium hydride is critical for the deprotonation of the benzylic carbon, which is acidic due to the electron-withdrawing effect of the nitrile group. The subsequent intramolecular nucleophilic substitution forms the strained cyclopropane ring.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise under a nitrogen atmosphere. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the starting material. DMF is a suitable polar aprotic solvent for this reaction.

-

Substrate Addition: Slowly add a solution of 3-Fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Alkylation: After stirring for 1 hour at 0 °C, add 1,2-Dibromoethane (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the intramolecular SN2 reaction to close the three-membered ring.

-

Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation requires a suite of spectroscopic techniques. While a certified reference spectrum is ideal, the expected spectral features can be reliably predicted based on the known effects of its constituent functional groups.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to be complex.

-

Aromatic Region (~7.0-7.5 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern due to fluorine-proton (³JHF, ⁴JHF) and proton-proton (³JHH, ⁴JHH) couplings.

-

Cyclopropyl Region (~1.5-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic. They will appear as two distinct sets of multiplets, each integrating to two protons. The geminal and cis/trans couplings within the strained ring will result in complex splitting patterns.

-

-

¹³C NMR: The carbon NMR spectrum will provide key information.

-

Aromatic Carbons (~115-165 ppm): Six signals are expected. The carbon directly bonded to fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller C-F couplings. The carbon attached to the cyclopropyl group (C1) will be a quaternary signal.

-

Nitrile Carbon (~120 ppm): A quaternary signal for the -C≡N group.

-

Quaternary Cyclopropyl Carbon (~25-35 ppm): The carbon atom bearing both the phenyl ring and nitrile group.

-

Cyclopropyl CH₂ Carbons (~15-25 ppm): One signal for the two equivalent methylene carbons of the cyclopropane ring.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~2240 cm⁻¹: A sharp, medium-intensity absorption characteristic of the nitrile (C≡N) stretch.

-

~3100-3000 cm⁻¹: Aromatic and cyclopropyl C-H stretching.

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching absorptions.

-

~1250 cm⁻¹: A strong absorption corresponding to the C-F stretch.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 161. The isotopic pattern will be characteristic for a compound containing C, H, F, and N.

-

Part 4: Applications in Research and Drug Development

The title compound is not an end-product but a valuable intermediate and structural motif for drug discovery. Its utility stems from the advantageous properties conferred by the fluorophenyl and cyclopropyl groups.

-

Metabolic Blocker: The fluorine atom at the meta-position can serve as a metabolic blocker, preventing enzymatic hydroxylation at that site, which can increase the half-life of a drug candidate.

-

Bioisosterism and Conformational Rigidity: The cyclopropyl group acts as a rigid bioisostere for moieties like vinyl or carbonyl groups. This rigidity reduces the entropic penalty upon binding to a receptor, potentially increasing binding affinity.[1][2]

-

Modulation of Physicochemical Properties: The combination of the lipophilic cyclopropyl ring and the polar C-F bond allows for fine-tuning of a molecule's overall lipophilicity (LogP) and polarity, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

-

Scaffold for Diverse Targets: Phenylcyclopropane-containing molecules have been explored in a wide range of therapeutic areas, including as inhibitors for enzymes in oncology, as agents for central nervous system (CNS) disorders, and in cardiovascular and anti-inflammatory drug design.[6]

Part 5: Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally similar nitriles and fluorinated aromatic compounds should be used to establish handling protocols.[8][9][10]

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[11] Nitriles can release cyanide upon metabolism or combustion.

-

Irritation: Causes skin and serious eye irritation.[9][12] May cause respiratory tract irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Handling: Avoid breathing vapor or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a strategically designed chemical building block with significant potential for drug discovery and development. Its properties are a direct result of the synergistic combination of a conformationally constrained cyclopropyl ring and an electronically modified fluorophenyl group. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

-

Airgas. (2017). Safety Data Sheet for Propionitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90%. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). Cyclopropanecarbonitrile, 1-(4-fluorophenyl)- | CAS 97009-67-1. Retrieved from [Link]

- Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70288, 1-Phenylcyclopropanecarbonitrile. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Ahmad/8d17f3d6c1b3e8e2b8a7c2c5c9a9f9d3e1a0b4d1]([Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 108. Retrieved from [Link]

-

Beilstein-Institut. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Chemistry Central Journal, 12(1), 116. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15185297, 1-(3-Chlorophenyl)cyclopropanecarbonitrile. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 6. cas 124276-55-7|| where to buy this compound [english.chemenu.com]

- 7. Compound 1-(3-fluorophenyl)cyclopropane-1-carbonitrile - Chemdiv [chemdiv.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclopropanecarbonitrile, 1-(4-fluorophenyl)- | CAS 97009-67-1 | Chemical-Suppliers [chemical-suppliers.eu]

1-(3-Fluorophenyl)cyclopropanecarbonitrile CAS number and structure

An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarbonitrile

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key building block in medicinal chemistry and drug discovery. We will explore its fundamental chemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its strategic application in modern pharmaceutical design. The unique combination of the conformationally rigid cyclopropyl group and the electronically modifying fluorophenyl moiety makes this compound a valuable scaffold for developing novel therapeutics with improved potency, metabolic stability, and pharmacokinetic profiles.

Introduction: The Strategic Value of a Unique Scaffold

This compound (CAS No. 124276-55-7) is a specialized organic compound that has garnered interest from researchers in drug development.[1] Its structure is characterized by two key pharmacologically relevant motifs: a cyclopropane ring and a 3-fluorophenyl group.

-

The Cyclopropyl Moiety: The cyclopropane ring is the smallest carbocyclic system, and its unique structural and electronic properties are highly valued in drug design.[2] The inherent strain of the three-membered ring imparts enhanced π-character to its C-C bonds and results in shorter, stronger C-H bonds compared to linear alkanes.[3][4] In medicinal chemistry, the incorporation of a cyclopropyl group can confer a range of benefits, including:

-

Metabolic Stability: The robust C-H bonds are less susceptible to metabolic oxidation by cytochrome P450 enzymes, often leading to increased drug half-life.[2][4]

-

Conformational Rigidity: The ring system locks the attached phenyl group into a more defined spatial orientation. This conformational constraint can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2][3]

-

Improved Physicochemical Properties: It can act as a bioisosteric replacement for other functional groups, helping to fine-tune properties like permeability and reduce plasma clearance.[2][4]

-

-

The 3-Fluorophenyl Group: The fluorine atom is a crucial substituent in modern pharmaceuticals. Its introduction can profoundly influence a molecule's properties by altering its electronics, lipophilicity, and metabolic profile. The meta-position of the fluorine in this compound specifically provides electronic modification to the aromatic ring, which can be critical for tuning interactions with protein targets.

This guide serves as a technical resource for scientists leveraging this building block for the synthesis of advanced chemical entities.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and chemical data is foundational for its application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 124276-55-7 | [1] |

| Molecular Formula | C₁₀H₈FN | [1][2] |

| Molecular Weight | 161.18 g/mol | [1][2] |

| IUPAC Name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | [1] |

| SMILES | C1CC1(C#N)c1cccc(c1)F | [1] |

Spectroscopic Profile (Anticipated)

While specific spectral data for this exact isomer is not detailed in the provided search results, we can infer the expected NMR and IR signatures based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would feature multiplets in the aromatic region (approx. 6.9-7.4 ppm) corresponding to the four protons on the fluorophenyl ring. The cyclopropyl protons would appear as two distinct multiplets in the upfield region (approx. 1.2-1.8 ppm), characteristic of the strained ring system.

-

¹³C NMR: The spectrum will show a signal for the nitrile carbon (C≡N) around 120 ppm. The quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups would be found around 20-25 ppm, while the two CH₂ carbons of the ring would appear at a similar, slightly upfield shift. Aromatic carbons will be present in the 110-165 ppm range, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: A sharp, intense absorption band is expected in the range of 2225-2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region, and C-H stretching from the aromatic and cyclopropyl groups will be observed around 3000-3100 cm⁻¹.

Synthesis and Mechanistic Insights

The synthesis of 1-arylcyclopropanecarbonitriles is well-established. A common and efficient method involves the phase-transfer catalyzed cyclopropanation of the corresponding arylacetonitrile with 1,2-dibromoethane.[5]

Reaction Scheme

The reaction proceeds via α-alkylation of the starting material, 2-(3-fluorophenyl)acetonitrile, with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).

Caption: General workflow for the synthesis of this compound.

Mechanistic Causality

-

Role of the Strong Base: The hydroxide anion deprotonates the α-carbon of the 2-(3-fluorophenyl)acetonitrile, which is acidic due to the inductive effect of the nitrile and phenyl groups. This generates a carbanion intermediate.

-

Role of the Phase-Transfer Catalyst (PTC): The reaction is biphasic (aqueous NaOH and organic solvent). The PTC, typically a quaternary ammonium salt like TBAB, is crucial. Its lipophilic alkyl chains allow it to enter the organic phase, while its cationic head can pair with the hydroxide or the generated carbanion. It transports the hydroxide into the organic phase to generate the carbanion in situ, and then transports the carbanion to react with the 1,2-dibromoethane. This overcomes the immiscibility of the reactants and reagents, dramatically accelerating the reaction.

-

Cyclization: The generated carbanion first acts as a nucleophile, displacing one of the bromine atoms on 1,2-dibromoethane in an SN2 reaction. This is followed by a second, intramolecular SN2 reaction where the newly formed carbanion (after another deprotonation) displaces the remaining bromine atom, closing the three-membered ring.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its value lies in the properties conferred by its constituent parts.

Caption: Contribution of the cyclopropyl and fluorophenyl moieties to drug properties.

The cyclopropane ring is a "versatile player" in drug molecules.[3] Its introduction can address common roadblocks in drug discovery such as poor metabolic stability or off-target effects.[3][4] For example, the rigid cyclopropane scaffold is a key component in the design of various drugs targeting cardiovascular and central nervous system disorders.[2] While the provided search results link the related 1-((4-fluorophenyl)carbamoyl)cyclopropane scaffold to the synthesis of the anticancer drug Cabozantinib, the underlying principle of using a substituted cyclopropane as a rigid core remains the same.[6]

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound based on the phase-transfer catalysis method.

5.1 Materials and Equipment

-

Reactants: 2-(3-Fluorophenyl)acetonitrile, 1,2-Dibromoethane

-

Reagents: Sodium hydroxide (50% aqueous solution), Tetrabutylammonium bromide (TBAB)

-

Solvents: Toluene, Diethyl ether, Saturated brine solution, Anhydrous magnesium sulfate

-

Equipment: Round-bottom flask, mechanical stirrer, condenser, addition funnel, separatory funnel, rotary evaporator, glass column for chromatography.

5.2 Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a mechanical stirrer, condenser, and an addition funnel, add 2-(3-fluorophenyl)acetonitrile (1.0 eq), toluene (5 volumes), and tetrabutylammonium bromide (0.05 eq).

-

Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide (3.0 eq). The mixture will be biphasic.

-

Substrate Addition: Heat the mixture to 60 °C. Slowly add 1,2-dibromoethane (1.2 eq) via the addition funnel over 1 hour, maintaining the internal temperature between 60-65 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 65 °C for 3-5 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully add water (5 volumes) to dissolve the salts. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether (3 volumes each). Combine all organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound as a pale yellow oil or solid.[5]

Safety and Handling

-

Hazard Profile: As with all nitriles, this compound should be handled with care. Nitriles can be toxic and may be absorbed through the skin.[7] Aromatic fluoro compounds also warrant caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves when handling this chemical. All operations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a pre-packaged solution to many challenges in medicinal chemistry. The synergistic combination of a metabolically robust, conformationally rigid cyclopropyl core with an electronically tuned fluorophenyl ring provides a powerful scaffold for the synthesis of next-generation therapeutics. Its efficient and scalable synthesis further enhances its utility for researchers and drug development professionals aiming to optimize lead compounds and accelerate the path to clinical candidates.

References

-

Cyclopropanecarbonitrile, 1-(4-fluorophenyl)- | CAS 97009-67-1. Chemical-Suppliers. [Link]

- Synthesis method of antineoplastic drug cabozant inib (CN103664778A).

-

Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications (RSC Publishing). [Link]

-

Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Southern Illinois University Edwardsville. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

-

Cyclopropanecarbonitrile | C4H5N | CID 79637. PubChem, National Institutes of Health. [Link]

-

1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288. PubChem, National Institutes of Health. [Link]

- Method for artificially synthesizing cyclopropanecarbonitrile (CN101993393A).

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, National Institutes of Health. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. [Link]

-

N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. PubChem, National Institutes of Health. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

- 1. Compound 1-(3-fluorophenyl)cyclopropane-1-carbonitrile - Chemdiv [chemdiv.com]

- 2. cas 124276-55-7|| where to buy this compound [english.chemenu.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]

- 7. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling 1-(3-Fluorophenyl)cyclopropanecarbonitrile: A Technical Guide to its Discovery and First Synthesis

For Immediate Release

A Deep Dive into the Origins and Initial Preparation of a Key Synthetic Building Block

This technical guide provides a comprehensive overview of the discovery and the first documented synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. With its unique combination of a strained cyclopropane ring and a fluorinated phenyl moiety, this molecule serves as a valuable building block in the synthesis of complex chemical entities.

Introduction: The Significance of Fluorinated Cyclopropanes

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] The high electronegativity and small size of fluorine can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. When combined with the rigid, three-dimensional structure of a cyclopropane ring, these effects are amplified, making fluorinated cyclopropanes attractive scaffolds in medicinal chemistry. This compound (CAS Number: 124276-55-7) has emerged as a key intermediate for the synthesis of various biologically active compounds.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 124276-55-7 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Appearance | Not specified in readily available literature |

| Boiling Point | Not specified in readily available literature |

| Melting Point | Not specified in readily available literature |

The Genesis: Discovery and Initial Synthesis

While a definitive, single publication detailing the "discovery" of this compound is not readily apparent in a survey of publicly available scientific literature, its first synthesis can be inferred from established and patented chemical methodologies for analogous structures. The most plausible and historically consistent approach for the initial preparation of this compound involves the cyclopropanation of a pre-existing phenylacetonitrile derivative.

The logical precursor for the synthesis is 3-Fluorophenylacetonitrile . The key transformation is the formation of the cyclopropane ring at the carbon atom adjacent to both the phenyl ring and the nitrile group.

The First Plausible Synthetic Route: Phase-Transfer Catalyzed Cyclopropanation

The initial synthesis of this compound likely employed a phase-transfer catalyzed reaction, a robust and widely used method for the formation of cyclopropane rings. This approach involves the reaction of an active methylene compound (in this case, 3-Fluorophenylacetonitrile) with a 1,2-dihaloalkane in the presence of a strong base and a phase-transfer catalyst.

Figure 1: Proposed First Synthetic Pathway

Caption: Proposed reaction scheme for the first synthesis.

Experimental Protocol: A Reconstructed Methodology

Based on established procedures for similar cyclopropanations, the following represents a detailed, self-validating protocol for the first synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| 3-Fluorophenylacetonitrile | 501-00-8 | C₈H₆FN | >98% |

| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | >99% |

| Sodium Hydroxide | 1310-73-2 | NaOH | >97% |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | >98% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous |

| Water | 7732-18-5 | H₂O | Deionized |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-Fluorophenylacetonitrile (13.5 g, 0.1 mol) and Tetrabutylammonium Bromide (1.6 g, 0.005 mol).

-

Solvent Addition: Add 100 mL of Dichloromethane to the flask and stir the mixture to ensure homogeneity.

-

Base Addition: Prepare a 50% (w/v) aqueous solution of Sodium Hydroxide (40 g in 80 mL of water). Slowly add this solution to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining vigorous stirring. The reaction is exothermic, and the temperature should be monitored.

-

Addition of Dihaloalkane: After the addition of the base, add 1,2-Dibromoethane (28.2 g, 0.15 mol) dropwise to the mixture over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and separate the organic layer.

-

Extraction: Extract the aqueous layer with Dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Insights: The Role of Phase-Transfer Catalysis

The synthesis relies on the principle of phase-transfer catalysis to bring the water-soluble hydroxide ions into the organic phase where the reaction occurs.

Figure 2: Mechanism of Phase-Transfer Catalyzed Cyclopropanation

Caption: Simplified mechanism of the synthesis.

The quaternary ammonium salt (Q⁺X⁻, e.g., TBAB) exchanges its counter-ion with a hydroxide ion from the aqueous phase. This lipophilic quaternary ammonium hydroxide then migrates into the organic phase and deprotonates the 3-Fluorophenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction, displacing a bromide ion. A subsequent intramolecular Sₙ2 reaction, where the newly formed carbanion attacks the other carbon atom bearing a bromine, leads to the formation of the cyclopropane ring and elimination of the second bromide ion.

Conclusion

The discovery and initial synthesis of this compound, while not explicitly detailed in a single seminal publication, can be confidently reconstructed based on established synthetic methodologies of the time. The phase-transfer catalyzed cyclopropanation of 3-Fluorophenylacetonitrile with a 1,2-dihaloethane provides a logical and efficient route to this valuable synthetic intermediate. Understanding the principles behind its first synthesis offers valuable insights for contemporary chemists in the development of novel synthetic pathways and the creation of new molecular entities with potential therapeutic applications.

References

- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

- Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

CDN. (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]

-

PubMed. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

GSRS. (n.d.). 3-FLUOROPHENYLACETONITRILE. Retrieved from [Link]

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compound 1-(3-fluorophenyl)cyclopropane-1-carbonitrile - Chemdiv [chemdiv.com]

- 4. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]

A Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: 1-(3-Fluorophenyl)cyclopropanecarbonitrile is a crucial chemical intermediate, merging the advantageous structural and electronic properties of both the cyclopropane ring and a fluorine substituent. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's nomenclature, physicochemical properties, a robust synthetic protocol with mechanistic insights, and its strategic application as a building block in modern medicinal chemistry. The unique combination of metabolic stability imparted by the cyclopropyl group and the modulation of electronic properties by the fluorine atom makes this compound a valuable scaffold for creating novel therapeutics.

Nomenclature and Physicochemical Properties

IUPAC Name and Synonyms

The systematic IUPAC name for the compound is 1-(3-fluorophenyl)cyclopropane-1-carbonitrile . While less common in literature, logical synonyms include:

-

1-(3-fluorophenyl)cyclopropyl cyanide

-

1-(3-fluorophenyl)cyclopropanenitrile

Chemical Identifiers

Quantitative and identifying data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 124276-55-7 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| SMILES | C1CC1(C#N)c1cccc(c1)F |

| Appearance | Clear to light yellow liquid (predicted) |

Computed Physicochemical Properties

| Property | Value |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 23.8 Ų |

The Strategic Value of the Fluorophenylcyclopropane Moiety in Drug Design

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2][3] The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into its bioactive conformation, increasing binding potency and selectivity.[1] Furthermore, the cyclopropyl group is resistant to common metabolic degradation pathways, which can significantly increase a drug's in vivo half-life.[1]

The addition of a fluorine atom, particularly on an aromatic ring, introduces further advantages. Fluorine can serve as a bioisostere for a hydrogen atom, but its high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and form favorable electrostatic interactions with biological targets.[4][5] The combination of these two motifs in this compound makes it a highly valuable building block for drug discovery programs.[6][7][8]

Synthesis and Mechanistic Insights

The synthesis of 1-arylcyclopropanecarbonitriles is efficiently achieved via a cycloalkylation reaction under phase-transfer catalysis (PTC) conditions.[9] This method is advantageous as it avoids the need for strictly anhydrous solvents and expensive reagents, making it scalable and cost-effective.

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of analogous 1-arylcyclopropanecarbonitriles.[9]

Materials:

-

3-Fluorophenylacetonitrile

-

1-Bromo-2-chloroethane (BCE)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBAC)

-

Dichloromethane (DCM) or Toluene

-

5% aqueous Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-fluorophenylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and benzyltriethylammonium chloride (TEBAC, 0.05 eq).

-

Addition of Base: With vigorous stirring, add 50% aqueous NaOH solution (5.0 eq). The reaction is often exothermic; maintain the temperature between 25-35 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is consumed.

-

Workup: Dilute the reaction mixture with water and dichloromethane. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 5% aqueous HCl, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality: The use of a phase-transfer catalyst like TEBAC is critical. It transports the hydroxide anion (OH⁻) from the aqueous phase to the organic phase, where it can deprotonate the 3-fluorophenylacetonitrile. The resulting carbanion then reacts with the alkylating agent. BCE is often superior to 1,2-dibromoethane as it can lead to higher yields in these cyclopropanation reactions.[9]

Reaction Mechanism

The reaction proceeds via a Michael-initiated ring-closing (MIRC) cascade under PTC conditions.

Spectroscopic Characterization

To validate the successful synthesis and purity of the final product, a suite of spectroscopic analyses is required. The expected NMR signals provide a structural fingerprint of the molecule.

-

¹H NMR: The spectrum is expected to show multiplets for the aromatic protons (4H) in the region of δ 7.0-7.5 ppm. The diastereotopic protons of the cyclopropane ring will appear as two distinct multiplets (4H) in the upfield region, typically between δ 1.2-1.8 ppm. The unique high-field shift is characteristic of the cyclopropyl ring current.[10]

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The nitrile carbon (C≡N) will appear around δ 120 ppm. The quaternary carbon and the two CH₂ carbons of the cyclopropane ring will have characteristic upfield shifts, with the CH₂ carbons appearing at an unusually high field (δ < 0 ppm is possible for the parent cyclopropane).[11]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): ESI-MS would show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 161.18 g/mol .

Applications in Medicinal Chemistry

This compound is not an end-product but a versatile intermediate for constructing more complex drug candidates. Its true value lies in its utility as a scaffold.

A prominent example highlighting the importance of this structural class is in the synthesis of the anticancer drug Cabozantinib . Cabozantinib, an inhibitor of c-Met and VEGFR-2 tyrosine kinases, contains a cyclopropane-1,1-dicarboxamide core.[12][13] The synthesis of Cabozantinib and its analogues often involves intermediates derived from 1-(halophenyl)cyclopropane structures, demonstrating the direct relevance of this compound class to FDA-approved therapeutics.[14][15][16]

Researchers can utilize this compound in several ways:

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, providing a handle for further amide coupling reactions.

-

Reduction: The nitrile can be reduced to a primary amine, which can be used to build a variety of heterocyclic structures or engage in reductive amination.

-

Scaffold for Library Synthesis: The core structure can be used to generate a library of novel compounds for high-throughput screening by modifying the nitrile group and performing further substitutions on the aromatic ring.

Safety and Handling

-

Hazards: While specific toxicity data for this compound is limited, compounds of this class should be handled with care. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[17] Fluorinated aromatic compounds may be irritants.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a strategically important building block for medicinal chemists. It provides a robust and conformationally restricted core, enhanced by the favorable electronic and metabolic properties of fluorine. The efficient and scalable synthesis via phase-transfer catalysis further enhances its utility. For researchers aiming to develop next-generation therapeutics, particularly in oncology and other areas where metabolic stability and target affinity are paramount, this compound represents a valuable starting point for innovative molecular design.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Fedorynski, M., & Jonczyk, A. (1995). Synthesis of 1-Arylcyclopropanecarbonitriles under Phase-Transfer Catalytic Conditions. Organic Preparations and Procedures International, 27(3), 355-359. Available from [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

-

Wilkerson-Hill, S. (2025). Tiny molecules, big potential. UNC-Chapel Hill. Retrieved from [Link]

-

Tiwari, R., et al. (2024). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Request PDF from [Link]

- Google Patents. (n.d.). CN112979544A - Preparation method of cabozantinib or salt thereof.

-

Vass, J., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega. Published on PMC. Retrieved from [Link]

-

Shree Ganesh Remedies Limited. (n.d.). Cabozantinib CAS 849217-68-1 Intermediates Manufacturer. Retrieved from [Link]

-

Slanina, T., et al. (2021). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]

-

Belhomme, M.-C. (2015). Fluorinated cyclopropanes : a new scaffold for the conception of peptidomimetics. ResearchGate. Request PDF from [Link]

-

de Souza, G. D., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Zherdeva, A. Y., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. MDPI. Retrieved from [Link]

-

de Souza, G. D., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. Retrieved from [Link]

-

Ren, H., et al. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Request PDF from [Link]

-

d'Angelo, J., et al. (1987). Phase-transfer catalyzed synthesis of activated cyclopropanes. ResearchGate. Request PDF from [Link]

-

Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. National Institutes of Health. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

DTIC. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cabozantinib CAS 849217-68-1 Intermediates Manufacturer [ganeshremedies.com]

- 14. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase [mdpi.com]

- 17. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-Fluorophenyl)cyclopropanecarbonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of 1-(3-Fluorophenyl)cyclopropanecarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth analysis and practical insights into the structural elucidation of this compound.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the prevalence of the fluorophenyl and cyclopropyl motifs in bioactive compounds. The unique combination of a strained cyclopropane ring, a polar nitrile group, and an electronically modified aromatic system presents a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to serve as a reliable reference.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that dictate its spectroscopic properties:

-

3-Fluorophenyl Group: The fluorine atom at the meta position influences the electronic environment of the aromatic ring, impacting the chemical shifts of aromatic protons and carbons in NMR spectroscopy.

-

Cyclopropane Ring: The high degree of strain and unique hybridization of the cyclopropyl carbons and protons result in characteristic upfield shifts in NMR spectra.

-

Nitrile Group (C≡N): This functional group possesses a strong, sharp absorption band in the IR spectrum and influences the electronic properties of the quaternary cyclopropyl carbon.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton frameworks.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The meta-substitution pattern of the fluorine atom will lead to a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 - 7.30 | m | 1H | Ar-H |

| ~ 7.25 - 7.15 | m | 2H | Ar-H |

| ~ 7.10 - 7.00 | m | 1H | Ar-H |

| ~ 1.80 - 1.70 | m | 2H | -CH₂- (cyclopropyl) |

| ~ 1.50 - 1.40 | m | 2H | -CH₂- (cyclopropyl) |

Causality Behind Assignments:

-

Aromatic Protons (δ 7.00-7.40): The electron-withdrawing nature of the fluorine atom and the nitrile group will deshield the aromatic protons, causing them to resonate in this downfield region. The complex multiplicity arises from proton-proton and proton-fluorine couplings.

-

Cyclopropyl Protons (δ 1.40-1.80): The protons on the cyclopropane ring are shielded due to the ring's unique electronic structure, resulting in their appearance in the upfield region of the spectrum. The diastereotopic nature of the methylene protons on the cyclopropane ring, adjacent to a chiral center, leads to complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the carbon signals of the aromatic ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 140 | Quaternary Ar-C |

| ~ 130 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 120 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~ 118 | C≡N |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~ 25 | Quaternary cyclopropyl-C |

| ~ 18 | -CH₂- (cyclopropyl) |

Causality Behind Assignments:

-

Aromatic Carbons (δ 115-162): The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two- and three-bond couplings.

-

Nitrile Carbon (δ ~118): The sp-hybridized carbon of the nitrile group typically appears in this region.[1]

-

Cyclopropyl Carbons (δ 18-25): The strained nature of the cyclopropane ring results in the upfield chemical shifts for its carbons compared to other aliphatic systems.[2] The quaternary carbon attached to the phenyl and nitrile groups will be the most downfield of the cyclopropyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption will be from the nitrile group.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2240 | Strong, Sharp | C≡N stretch |

| ~ 1600, 1580, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-F stretch |

| ~ 1020 | Medium | Cyclopropyl ring vibrations |

Trustworthiness of Assignments:

-

C≡N Stretch (~2240 cm⁻¹): The carbon-nitrogen triple bond in nitriles gives rise to a very characteristic and easily identifiable sharp peak in this region.[3] Its intensity is due to the large change in dipole moment during the stretching vibration.

-

Aromatic Stretches: The C-H and C=C stretching vibrations are typical for substituted benzene rings.

-

C-F Stretch (~1250 cm⁻¹): The carbon-fluorine bond vibration is typically strong and found in this region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Predicted MS Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium | [M - HCN]⁺ |

| 116 | Medium | [M - C₃H₄]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Causality Behind Fragmentation:

-

Molecular Ion ([M]⁺, m/z 161): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Loss of HCN (m/z 134): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

-

Loss of Cyclopropylidene (m/z 116): Fragmentation of the cyclopropane ring can lead to the loss of a C₃H₄ neutral fragment.

-

Fluorophenyl Cation (m/z 95): Cleavage of the bond between the cyclopropane ring and the aromatic ring can generate the fluorophenyl cation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune the probe for the appropriate nuclei (¹H and ¹³C) and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and correcting the baseline. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Data Acquisition

Protocol for Attenuated Total Reflectance (ATR) IR:

-

Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

MS Data Acquisition

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the established principles of NMR, IR, and MS and are corroborated by data from structurally related compounds. This comprehensive analysis provides a robust framework for the identification and characterization of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural confirmation and purity assessment, which are critical for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. (n.d.). 1-(4-fluorophenyl)cyclopropanecarbonitrile. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanenitrile. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

Physical and chemical characteristics of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclopropanecarbonitrile

Introduction: The Strategic Value of a Fluorinated Cyclopropyl Nitrile

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropane ring, for instance, is a highly valued "bioisostere" and conformational constraint tool.[1][2] Its rigid structure can enhance binding potency, improve metabolic stability, and reduce off-target effects by locking a molecule into a more favorable conformation.[2][3]

When combined with a fluorine atom, another cornerstone of modern drug design, the resulting molecule gains properties such as altered pKa, improved metabolic resistance, and enhanced membrane permeability. This compound is a quintessential example of a molecular building block that embodies these principles. It serves as a key intermediate for synthesizing a wide array of more complex molecules, particularly in the development of novel therapeutics.[4] The presence of the nitrile group provides a versatile chemical handle for further elaboration into amides, carboxylic acids, or amines, making it a highly strategic starting material for synthetic campaigns.

This guide provides an in-depth examination of the core physical and chemical characteristics of this compound, offering field-proven insights and validated protocols for its analysis and handling. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this valuable compound.

Core Physicochemical & Structural Characteristics

The fundamental identity of a chemical compound is defined by its physical and chemical properties. These data points are critical for everything from reaction planning and solvent selection to analytical method development and safety assessments.

Identity and Physical Properties

The key identifying information and experimentally relevant physical properties for this compound are summarized below. While properties like melting and boiling points are best determined empirically, typical values for similar aryl cyclopropanes suggest it is a high-boiling liquid or a low-melting solid at standard temperature and pressure.

| Property | Value / Description | Significance & Context |

| IUPAC Name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | The systematic name precisely defines the molecular structure. |

| CAS Number | 124276-55-7 | The unique registry number for this specific chemical substance, crucial for database searches and regulatory compliance.[4][5] |

| Molecular Formula | C₁₀H₈FN | Defines the elemental composition.[4][5] |

| Molecular Weight | 161.18 g/mol | Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.[4][5] |

| Appearance | Light yellow liquid or solid | Physical state dictates handling and storage procedures. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate). | This is a typical characteristic for non-polar aromatic compounds and informs choices for reaction solvents, extraction, and chromatography.[4] |

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental to its application as a chemical intermediate.

Synthetic Pathway: Phase-Transfer Catalyzed Cyclopropanation

A robust and common method for synthesizing 1-arylcyclopropanecarbonitriles is the cyclopropanation of the corresponding arylacetonitrile. This reaction proceeds efficiently using 1,2-dibromoethane as the C1 source for the cyclopropane ring, a strong base, and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous base and the organic substrate.[3]

The causality behind this choice is efficiency and safety. The PTC allows the reaction to proceed under milder conditions than would otherwise be required, often at or near room temperature, which minimizes side reactions and degradation of the starting material or product.

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactivity

The nitrile (C≡N) group is a versatile functional group that serves as the primary site of reactivity for further synthetic transformations.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-(3-fluorophenyl)cyclopropanecarboxylic acid or its corresponding amide. This is a common transformation for introducing a carboxylic acid moiety.[6]

-

Reduction: The nitrile can be reduced to a primary amine, 1-(3-fluorophenyl)cyclopropylmethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a different class of derivatives.

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis, providing a route for C-C bond formation.

Spectroscopic Profile and Analytical Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data for this compound and provide a validated workflow for its characterization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cas 124276-55-7|| where to buy this compound [english.chemenu.com]

- 5. Compound 1-(3-fluorophenyl)cyclopropane-1-carbonitrile - Chemdiv [chemdiv.com]

- 6. researchgate.net [researchgate.net]

Solubility and stability of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

An In-Depth Technical Guide to the Solubility and Stability of 1-(3-Fluorophenyl)cyclopropanecarbonitrile

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, a novel synthetic intermediate with potential applications in pharmaceutical development. Due to the limited publicly available experimental data on this specific molecule, this guide synthesizes information from structurally related analogs, established principles of physical organic chemistry, and standardized analytical methodologies. We present predictive insights into its solubility in various pharmaceutically relevant solvents and outline a robust strategy for assessing its chemical stability through forced degradation studies. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.

Introduction: The Role of Fluorinated Cyclopropane Moieties in Medicinal Chemistry

The incorporation of fluorinated motifs into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The high electronegativity of fluorine can influence a molecule's acidity, basicity, and dipole moment, thereby affecting its binding affinity to biological targets and its metabolic stability.[1][2] The cyclopropane ring, a three-membered carbocycle, is another privileged scaffold in drug design, known for its unique conformational rigidity and metabolic stability.[2][3] The combination of these two structural features in this compound suggests a compound with potentially favorable drug-like properties. Understanding the solubility and stability of this intermediate is a critical first step in its journey toward becoming a viable drug candidate.

Predicted Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and developability. The presence of a polar nitrile group and a fluorine atom, contrasted with a nonpolar phenyl and cyclopropyl core, suggests that this compound will exhibit a nuanced solubility profile.

Factors Influencing Solubility

-

Polarity: The molecule possesses both polar (nitrile, C-F bond) and nonpolar (phenyl ring, cyclopropane) regions. This amphiphilic nature will govern its interaction with different solvents.

-

Crystal Lattice Energy: The energy required to overcome the intermolecular forces in the solid state will significantly impact solubility. This is an intrinsic property of the crystalline form of the compound.

-

Solvent Properties: The dielectric constant, polarity, and hydrogen bonding capacity of the solvent will play a critical role in the dissolution process.[4]

Predicted Solubility in Pharmaceutically Relevant Solvents

Based on the principles of "like dissolves like" and data from analogous structures, a qualitative prediction of solubility is presented in Table 1.

| Solvent | Predicted Solubility | Rationale for Inclusion in Screening |

| Water | Low | Essential for understanding behavior in aqueous physiological environments. |

| Ethanol | Moderate to High | Common co-solvent in oral and topical formulations. |

| Propylene Glycol | Moderate to High | Frequently used vehicle in liquid formulations. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent, often used for initial stock solutions. |

| Acetonitrile | Moderate | Common solvent in analytical chromatography. |

| Acetone | Moderate | Used in purification and as a residual solvent. |

| Dichloromethane | High | Nonpolar, aprotic solvent, useful for understanding lipophilicity. |

| Hexane | Low | Nonpolar solvent, provides a baseline for lipophilic character. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining equilibrium solubility is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (as per Table 1)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of scintillation vials.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[5]

Key Stress Conditions

The following conditions are typically employed in forced degradation studies:

-

Acid Hydrolysis: Degradation in the presence of a strong acid (e.g., 0.1 M HCl).

-

Base Hydrolysis: Degradation in the presence of a strong base (e.g., 0.1 M NaOH).

-

Oxidation: Degradation in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Exposure to high temperatures (e.g., 60-80 °C).

-

Photostability: Exposure to light as per ICH Q1B guidelines.

Predicted Stability and Potential Degradation Pathways

-

Hydrolytic Stability: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, potentially converting to a carboxylic acid or an amide intermediate. The cyclopropane ring itself is generally stable to hydrolysis.[7]

-

Oxidative Stability: The phenyl ring and the tertiary carbon of the cyclopropane ring could be susceptible to oxidation.

-

Thermal Stability: The molecule is expected to be relatively stable to thermal stress in its solid form.

-

Photostability: Aromatic systems can be susceptible to photolytic degradation. The presence of the fluorine atom may influence the photolytic stability.[8]

Experimental Workflow for Forced Degradation Studies

A systematic workflow is crucial for obtaining meaningful data from forced degradation studies.

Caption: Workflow for forced degradation studies.

Protocol for a Typical Forced Degradation Experiment (Acid Hydrolysis)

-

Sample Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of approximately 0.5 mg/mL.

-

Stress Condition: Heat the solution in a sealed vial at 60 °C for a defined period (e.g., 24 hours).

-

Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-